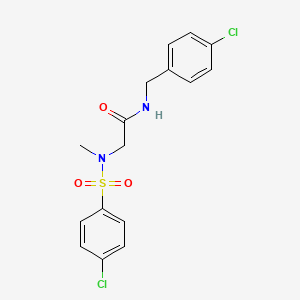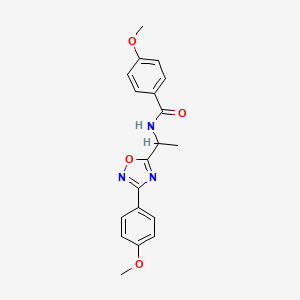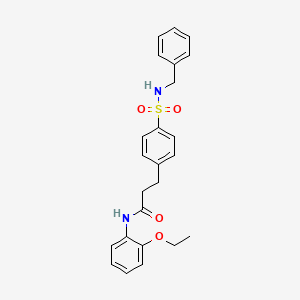![molecular formula C17H17Cl3N2O3S B7700503 N-(4-methoxyphenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide](/img/structure/B7700503.png)
N-(4-methoxyphenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxyphenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide, commonly known as MPA, is a compound that has been extensively studied for its potential use in scientific research. MPA is a sulfonamide derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.
Wirkmechanismus
The exact mechanism of action of MPA is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and other proteins in the body. This can lead to a range of biochemical and physiological effects, including changes in cell proliferation, apoptosis, and other cellular processes.
Biochemical and Physiological Effects:
MPA has been shown to have a range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of various signaling pathways. It has also been shown to have anti-inflammatory and immunomodulatory effects, making it a potentially useful tool for researchers studying these processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using MPA in lab experiments is its ability to selectively target certain enzymes and other proteins, making it a valuable tool for studying specific biological processes. However, there are also limitations to its use, including potential toxicity and the need for careful dosing and monitoring.
Zukünftige Richtungen
There are many potential future directions for research on MPA, including further studies on its mechanism of action, its potential use as a therapeutic agent for various diseases and conditions, and its potential use as a tool for studying the role of sulfonamides in biological systems. Additionally, there may be opportunities to develop new derivatives of MPA with improved efficacy and safety profiles.
Synthesemethoden
MPA can be synthesized using a variety of methods, including the reaction of 4-methoxyaniline with 2-phenylethylamine and chloroacetyl chloride, followed by reaction with methanesulfonic acid. Other methods include the reaction of 4-methoxyaniline with 2-phenylethylamine and acetic anhydride, followed by reaction with methanesulfonic acid.
Wissenschaftliche Forschungsanwendungen
MPA has been shown to have a variety of potential applications in scientific research, including as a potential treatment for cancer, as a tool for studying the role of sulfonamides in biological systems, and as a potential therapeutic agent for a range of other diseases and conditions.
Eigenschaften
IUPAC Name |
2-[methylsulfonyl(2-phenylethyl)amino]-N-(2,4,5-trichlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl3N2O3S/c1-26(24,25)22(8-7-12-5-3-2-4-6-12)11-17(23)21-16-10-14(19)13(18)9-15(16)20/h2-6,9-10H,7-8,11H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTIJZHLXQNJYPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CCC1=CC=CC=C1)CC(=O)NC2=CC(=C(C=C2Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


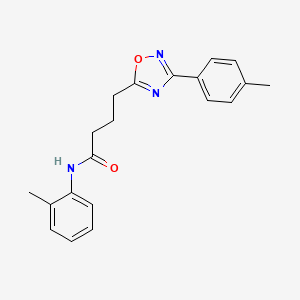




![2-(N-benzyl4-bromobenzenesulfonamido)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B7700477.png)
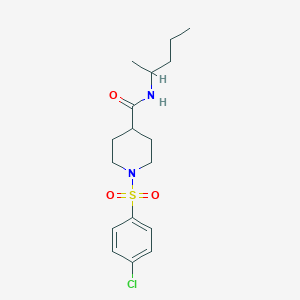
![N-(3,4-dimethoxyphenyl)-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7700484.png)

